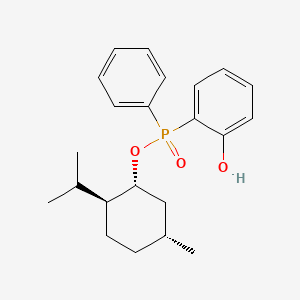
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate is a chiral organophosphorus compound. This compound is notable for its unique structural features, which include a cyclohexyl ring substituted with isopropyl and methyl groups, and a phosphinate group bonded to both a hydroxyphenyl and a phenyl group. The stereochemistry of the compound is defined by the (Sp)-(1R,2S,5R) configuration, which plays a crucial role in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate typically involves the reaction of (2-hydroxyphenyl)(phenyl)phosphinic acid with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol under dehydrating conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a similar coupling reagent. The reaction conditions usually involve refluxing in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkyl or aryl phosphinates.
科学的研究の応用
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
作用機序
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s ability to inhibit certain enzymes is attributed to its structural compatibility with the enzyme’s active site, leading to competitive inhibition .
類似化合物との比較
Similar Compounds
(2-Hydroxyphenyl)diphenylphosphine: Similar structure but lacks the cyclohexyl ring.
(2-Hydroxyphenyl)phosphonic acid: Contains a phosphonic acid group instead of a phosphinate group.
(2-Hydroxyphenyl)benzene sulfinate: Contains a sulfinate group instead of a phosphinate group.
Uniqueness
The uniqueness of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate lies in its chiral structure and the presence of both hydroxyphenyl and phenyl groups bonded to the phosphinate group. This unique combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
分子式 |
C22H29O3P |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C22H29O3P/c1-16(2)19-14-13-17(3)15-21(19)25-26(24,18-9-5-4-6-10-18)22-12-8-7-11-20(22)23/h4-12,16-17,19,21,23H,13-15H2,1-3H3/t17-,19+,21-,26?/m1/s1 |
InChIキー |
HEZLMAVSZPEOQX-NORUKWKESA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3O)C(C)C |
正規SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


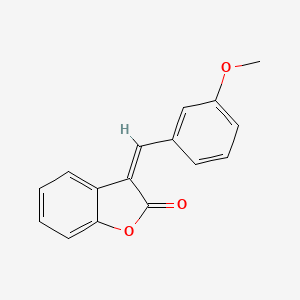
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)

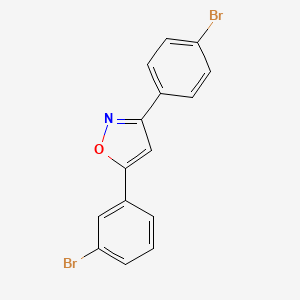
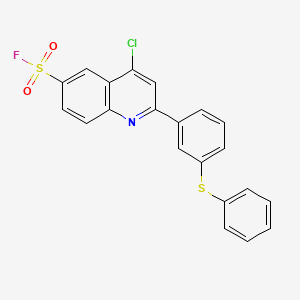
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
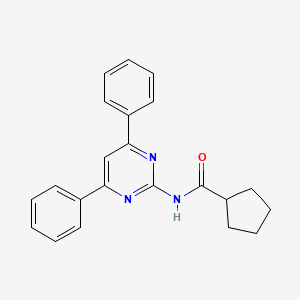
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)


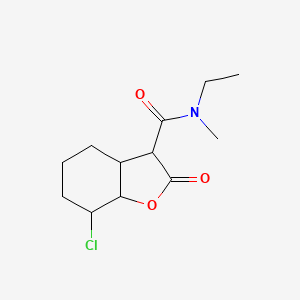
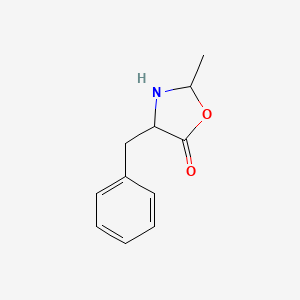
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)
